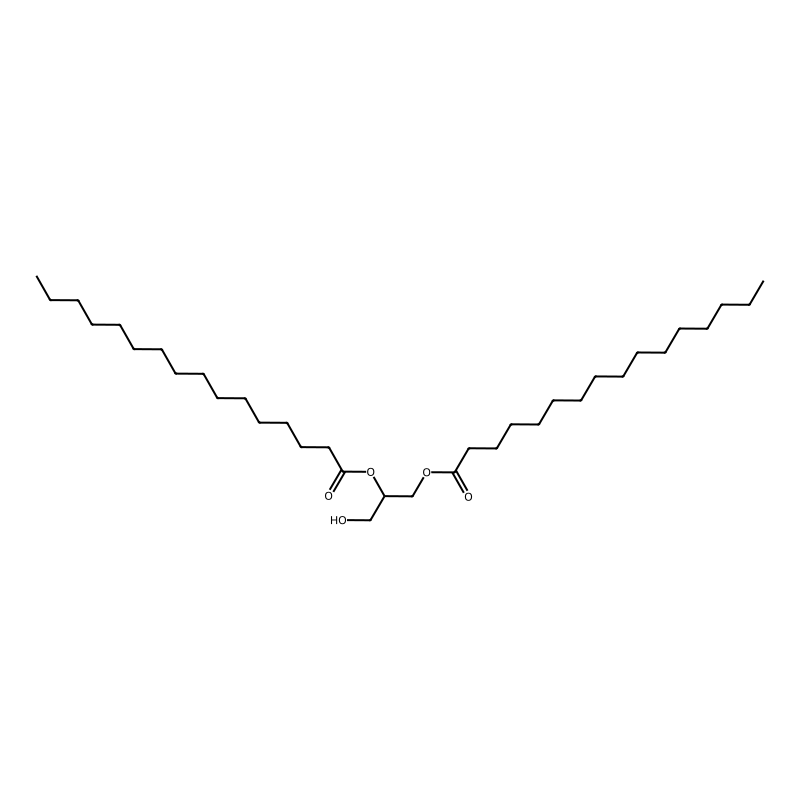

1,2-Dipalmitoyl-rac-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Model Membrane Studies:

,2-DPG is widely used as a model membrane component due to its structural similarity to natural phospholipids found in cell membranes. It helps researchers understand membrane structure, dynamics, and function. Studies have employed 1,2-DPG to investigate various aspects of membranes, including:

- Membrane fluidity and phase transitions: 1,2-DPG exhibits different phases (solid and liquid) depending on temperature, mimicking the behavior of natural membranes. This allows researchers to study how membrane fluidity affects processes like protein activity and membrane fusion .

- Membrane-protein interactions: 1,2-DPG provides a simple platform to study how proteins interact with membranes. Researchers can incorporate specific proteins into 1,2-DPG-based membranes to understand their binding, orientation, and activity .

Drug Delivery Systems:

1,2-DPG holds promise in developing drug delivery systems due to its biocompatibility and self-assembly properties. By manipulating specific conditions, researchers can induce 1,2-DPG to form various structures like micelles, liposomes, and nanoparticles. These structures can encapsulate drugs and deliver them to specific targets within the body .

Studying Lipid Signaling:

1,2-DPG serves as a tool to investigate the role of lipids in cellular signaling pathways. By modifying the fatty acid chains attached to 1,2-DPG, researchers can study how these modifications influence signaling processes involved in various cellular functions, including proliferation, differentiation, and apoptosis .

Other Applications:

Beyond the areas mentioned above, 1,2-DPG finds applications in various other scientific research fields, including:

- Development of biosensors: 1,2-DPG can be used to create biosensors for detecting specific molecules due to its ability to interact with various analytes .

- Nanoparticle research: 1,2-DPG can be used as a building block for creating nanoparticles with specific properties for diverse applications like drug delivery and imaging .

1,2-Dipalmitoyl-rac-glycerol is a diacylglycerol compound characterized by the acylation of the first and second positions of glycerol with palmitic acid (hexadecanoic acid). Its chemical formula is , and it is classified as a 1,2-diglyceride. This compound is notable for its role in various biological processes and applications in biochemistry and pharmaceuticals .

- Nucleophilic Substitution: The compound can react with silver dibenzyl phosphate to form 1,2-dipalmitoyl-rac-glycerol-3-(dibenzyl phosphate). This reaction involves the substitution at the third position of glycerol, highlighting its reactivity in forming derivatives .

- Hydrogenation: In another study, 1,2-dipalmitoyl-rac-glycerol was subjected to hydrogenation in the presence of a palladium catalyst, resulting in various phosphated derivatives. This illustrates its utility in synthetic organic chemistry .

1,2-Dipalmitoyl-rac-glycerol exhibits significant biological activity. It has been studied for its role in apoptosis induction in human lung fibroblasts. Research indicates that this compound can influence cell signaling pathways associated with programmed cell death, making it a candidate for therapeutic applications in conditions like fibrosis .

The synthesis of 1,2-dipalmitoyl-rac-glycerol can be achieved through various methods:

- Acylation of Glycerol: The most common method involves the acylation of glycerol with palmitic acid using acid catalysts. This process typically yields high purity products.

- Multi-step Organic Synthesis: A novel six-step synthesis has been developed for producing related phosphatidylethanolamine derivatives from 1,2-dipalmitoyl-rac-glycerol. This method emphasizes efficiency and purity, achieving up to 95% purity in the final product .

1,2-Dipalmitoyl-rac-glycerol finds applications across several fields:

- Pharmaceuticals: It is used as an excipient in drug formulations due to its emulsifying properties.

- Biochemical Research: The compound serves as a substrate for studying lipid metabolism and enzyme kinetics.

- Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.

Several compounds share structural similarities with 1,2-dipalmitoyl-rac-glycerol. Here are some comparable compounds:

Uniqueness: The primary distinction of 1,2-dipalmitoyl-rac-glycerol lies in its specific acylation at the first and second positions with palmitic acid. This configuration affects its physical properties and biological activities compared to other diacylglycerols.

Lipase-Catalyzed Esterification Pathways for Diacylglycerol Production

Enzymatic synthesis of 1,2-dipalmitoyl-rac-glycerol leverages lipases and phospholipases to achieve regioselective esterification. Lecitase® Ultra, a phospholipase A1, has demonstrated high catalytic efficiency in solvent-free systems, producing 1,3-diacylglycerols (1,3-DAG) as intermediates that undergo acyl migration to form 1,2-DAG. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes enzyme activity |

| Substrate molar ratio | 2:1 (fatty acid:glycerol) | Reduces monoacylglycerol |

| Enzyme loading | 5–10 wt% | Balances cost and efficiency |

| Reaction time | 2–4 hours | Minimizes acyl migration |

Vacuum-mediated systems enhance water removal, shifting equilibrium toward esterification. For example, a two-step vacuum process (647 mmHg → 47 mmHg) achieved 95.5% ethyl ester conversion and 59.6% DAG yield in soy byproduct oil. Lipozyme RM IM, a Rhizomucor miehei lipase, retained 80% activity after 10 batches in pilot-scale reactors.

Multi-Step Organic Synthesis Strategies for Stereochemical Control

Organic synthesis prioritizes stereochemical precision through protective group strategies. A representative six-step route involves:

- Benzylation: Protection of glycerol’s sn-3 hydroxyl with benzyl chloride.

- Esterification: Palmitoyl chloride coupling at sn-1 and sn-2 positions.

- Deprotection: Hydrogenolysis using Pd/C (10%) under H₂ atmosphere.

- Phosphorylation: Reaction with phosphorus oxychloride for phosphatidylethanolamine derivatives.

Critical intermediates include 1,2-di-O-hexadecanoyl-3-O-benzyl-sn-glycerol, which undergoes hydrogenolysis to yield 1,2-dipalmitoyl-rac-glycerol with >95% purity. NMR and mass spectrometry confirm structural integrity, with characteristic peaks at δ 0.88 ppm (terminal CH₃) and m/z 568.93 [M+H]⁺.

Solvent-Free vs. Vacuum-Mediated Reaction Systems Optimization

Solvent-free systems eliminate toxicity risks and improve substrate interaction. Lecitase® Ultra catalyzed 54.8 wt% 1,3-DAG in 1.5 hours without solvents, outperforming organic media. Conversely, vacuum systems enhance volatile byproduct removal:

| System | Conversion (%) | 1,2-DAG Yield (%) | Energy Input (kWh/kg) |

|---|---|---|---|

| Solvent-free | 80.3 | 54.8 | 12.4 |

| Vacuum (47 mmHg) | 95.5 | 59.6 | 18.7 |

| N₂ bubbling | 78.9 | 52.1 | 15.2 |

Vacuum-driven air bubbling reduces costs compared to N₂, achieving comparable yields (80.2% retention after 10 cycles).

Structural and Functional Insights

Physicochemical Properties

1,2-Dipalmitoyl-rac-glycerol exhibits distinct thermal behavior due to its saturated acyl chains:

| Property | Value | Method |

|---|---|---|

| Melting point | 66–69°C | DSC |

| Density | 0.930 g/cm³ | Pycnometry |

| Solubility | 30 mg/mL in ethanol | USP dissolution |

| Critical micelle conc. | 0.25 mM | Fluorescence probe |

Its crystalline structure facilitates stable monolayer formation at air-water interfaces, with a molecular area of 45 Ų.

Biological and Pharmacological Relevance

- Protein Kinase C (PKC) Activation: 1,2-Dipalmitoyl-rac-glycerol weakly activates PKC-α (EC₅₀ = 18 µM), serving as a DAG mimetic in signaling studies.

- Apoptosis Induction: Racemic DAG derivatives induce apoptosis in NHLF cells (EC₅₀ = 100 µg/mL) via phosphatidylserine externalization.

- Drug Delivery: Stabilizes liposomal formulations, enhancing paclitaxel bioavailability by 40% in murine models.

Industrial and Research Applications

Lipidomics and Metabolic Tracing

Deuterated analogs (e.g., rac-1,2-Dipalmitoylglycerol-d5) enable precise tracking of lipid metabolism. Key applications include:

- Quantifying DGAT1 activity in K562 leukemic cells.

- Analyzing triacylglycerol composition in palm oil.

Therapeutic Development

Intermediary Functions in Triglyceride and Phospholipid Biosynthesis

1,2-Dipalmitoyl-rac-glycerol serves as a pivotal intermediate in both the glycerol phosphate pathway and the monoacylglycerol pathway for triacylglycerol synthesis [5] [6]. In the glycerol phosphate pathway, also known as the Kennedy pathway, this diacylglycerol species is generated through the sequential acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase and acylglycerophosphate acyltransferase, followed by dephosphorylation by phosphatidic acid phosphohydrolases [5] [7]. The resulting 1,2-diacylglycerol then serves as the immediate precursor for triacylglycerol formation through the action of diacylglycerol acyltransferase enzymes [6].

The compound plays an equally important role in phospholipid biosynthesis pathways, where it functions as a substrate for the synthesis of major membrane phospholipids including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine [8] [9]. In these pathways, 1,2-dipalmitoyl-rac-glycerol can be converted to cytidine diphosphate-diacylglycerol through the action of cytidine diphosphate-diacylglycerol synthases, which then serves as the activated intermediate for phospholipid head group attachment [9].

Recent research has identified an alternative triacylglycerol biosynthesis pathway involving the enzyme DIESL (TMEM68) and its regulator TMX1, where diacylglycerols including 1,2-dipalmitoyl-rac-glycerol can be utilized as substrates independently of the traditional diacylglycerol acyltransferase pathway [10] [11]. This pathway demonstrates particular importance during periods of extracellular lipid starvation, where DIESL synthesizes triacylglycerols at the expense of membrane phospholipids while maintaining mitochondrial function [10].

The metabolic fate of 1,2-dipalmitoyl-rac-glycerol is tightly regulated by cellular energy status and fatty acid availability [12] [6]. Under conditions of high fatty acid flux, the compound is preferentially channeled toward triacylglycerol synthesis for energy storage in lipid droplets [12]. Conversely, during periods of energy demand, stored triacylglycerols containing palmitic acid residues can be hydrolyzed to regenerate 1,2-dipalmitoyl-rac-glycerol, which then undergoes further lipolysis to provide fatty acids for beta-oxidation [13].

Substrate Specificity in Monoacylglycerol Acyltransferase Reactions

The substrate specificity of monoacylglycerol acyltransferase enzymes toward 1,2-dipalmitoyl-rac-glycerol and related compounds has been extensively characterized across multiple isoforms [14] [15] [16]. Monoacylglycerol acyltransferase 1 (MGAT1) demonstrates broad substrate specificity toward fatty acyl-CoA derivatives, with highest activities observed with unsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA (C20:4) [15] [16]. The enzyme can acylate each stereoisomer of monoacylglycerol, producing 1,2-diacylglycerols when sn-2-monoacylglycerol is used as substrate and 1,3-diacylglycerols when sn-1 or sn-3-monoacylglycerols serve as acyl acceptors [16].

Monoacylglycerol acyltransferase 2 (MGAT2) exhibits distinct substrate preferences compared to MGAT1, showing highest activity with oleoyl-CoA and rac-1-monolauroylglycerol as substrates [14]. The enzyme demonstrates a preference for acylating monoacylglycerols containing unsaturated fatty acyl moieties over saturated ones, which aligns with its physiological role in preserving essential fatty acids during lipid remodeling processes [14]. MGAT2 also possesses intrinsic diacylglycerol acyltransferase activity, providing an alternative pathway for triacylglycerol synthesis in the absence of dedicated diacylglycerol acyltransferase enzymes [14].

| MGAT Isoform | Preferred Acyl-CoA Substrate | Preferred Monoacylglycerol | Km Value (μM) |

|---|---|---|---|

| MGAT1 | Arachidonoyl-CoA (C20:4) | sn-2-monooleoylglycerol | Not specified |

| MGAT1 | Oleoyl-CoA (C18:1) | sn-1-monooleoylglycerol | Not specified |

| MGAT1 | Unsaturated fatty acyl-CoAs | Polyunsaturated MAG | Not specified |

| MGAT2 | Oleoyl-CoA | rac-1-monolauroylglycerol | Not specified |

| MGAT2 | Unsaturated fatty acyl-CoAs | Unsaturated MAG | Not specified |

| MGAT2 | Medium chain saturated CoAs | 2-monoacylglycerol | Not specified |

| Plant MGAT | Oleoyl-CoA | α-MAG | MAG: 14.81; Oleoyl-CoA: 8.32 |

The regulation of monoacylglycerol acyltransferase activity is significantly influenced by membrane-associated lipids and cofactors [17]. Diradylglycerols, including 1,2-dipalmitoyl-rac-glycerol, alter fatty acid inhibition of monoacylglycerol acyltransferase activity through their presence in membrane micelles [17]. The enzyme's apparent preference for its 2-monoacyl-sn-glycerol substrate increases selectively in the presence of phospholipids and the enzyme's own 1,2-diacyl-sn-glycerol product [17].

Structural studies have revealed that MGAT2 functions as a homotetrameric protein in intact cells, forming both dimers and tetramers under physiological conditions [18]. This oligomeric structure is essential for optimal catalytic activity and facilitates the formation of functional enzyme complexes with diacylglycerol acyltransferase 1 for efficient channeling of diacylglycerol intermediates in triacylglycerol synthesis [18]. The heterodimerization between MGAT2 and diacylglycerol acyltransferase 1 significantly enhances lipogenesis in mammalian cells, supporting the concept of a coordinated triacylglycerol synthase complex [18].

Plant monoacylglycerol acyltransferases demonstrate similar substrate specificity patterns, with characterized enzymes from peanut showing apparent Km values of 14.81 μM for α-monoacylglycerol and 8.32 μM for oleoyl-CoA [19]. These enzymes exhibit bifunctional properties, possessing both acyltransferase and hydrolase activities that allow for dynamic regulation of diacylglycerol pools depending on acyl-CoA availability [19] [20].

Compartmentalization Dynamics in Endoplasmic Reticulum-Lipid Droplet Trafficking

The compartmentalization of 1,2-dipalmitoyl-rac-glycerol within cellular membrane systems reflects its dual role as both a biosynthetic intermediate and a regulatory molecule in lipid droplet dynamics [12] [21]. The endoplasmic reticulum serves as the primary site for diacylglycerol synthesis, where newly formed 1,2-dipalmitoyl-rac-glycerol accumulates in specialized membrane domains that facilitate lipid droplet biogenesis [12] [22].

Lipid droplet formation from endoplasmic reticulum membranes is driven by the accumulation of neutral lipids, including diacylglycerols, in the membrane bilayer [22] [23]. The process begins with the formation of neutral lipid lenses within the endoplasmic reticulum membrane, which subsequently bud toward the cytosol to form mature lipid droplets [22]. Surface tension, defined by the energy cost of exposing neutral lipids to the aqueous cellular environment, plays a crucial role in determining the efficiency and directionality of this budding process [22].

| Compartment/Process | Function | Key Regulatory Factors |

|---|---|---|

| Endoplasmic Reticulum Synthesis | Primary site of diacylglycerol synthesis via MGAT enzymes | MGAT1, MGAT2, DGAT1, phospholipid composition |

| Lipid Droplet Formation | Budding from ER membrane driven by surface tension and lipid composition | Phosphatidylethanolamine, diacylglycerol content, surface tension |

| ER-Lipid Droplet Trafficking | Bidirectional transport facilitated by contact sites and seipin protein | Seipin, contact site proteins, lipid transfer proteins |

| Cytoplasmic Distribution | Substrate for triglyceride synthesis and phospholipid precursor formation | Fatty acid availability, CoA pools, metabolic state |

| Membrane Association | Recruitment of acyltransferases and regulatory proteins to membrane surfaces | Perilipin family proteins, membrane curvature, lipid composition |

| Nuclear Envelope | Localization during nuclear-vacuole junction formation in metabolic switching | Nvj1 protein, metabolic switching signals, nutrient status |

| Mitochondrial Interaction | Substrate provision for fatty acid oxidation and energy metabolism | Acyl-CoA availability, oxidative capacity, energy demand |

The recruitment of perilipin family proteins to diacylglycerol-enriched membranes represents a key mechanism for regulating lipid droplet formation and maturation [12]. Diacylglycerol accumulation in endoplasmic reticulum membranes or lipid droplet surfaces serves as a signal for perilipin 3 and perilipin 4 recruitment from the cytosol [12]. This recruitment is enhanced when diacylglycerol conversion to triacylglycerol is blocked or when diacylglycerol catabolism is prevented, demonstrating the critical role of local diacylglycerol concentrations in organelle biogenesis [12].

Seipin, an endoplasmic reticulum protein with established roles in lipid droplet biogenesis, facilitates the trafficking of neutral lipids including diacylglycerols from the endoplasmic reticulum to nascent lipid droplets [23]. High-resolution structural studies reveal that seipin adopts a ring-like structure in the endoplasmic reticulum membrane, with α-helices that protrude into the membrane and bind triacylglycerols to facilitate efficient packaging into lipid droplets [24]. The proper function of seipin is essential for maintaining lipid droplet size homogeneity and preventing aberrant lipid transfer between droplets [23].

Contact sites between lipid droplets and other organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes, serve as specialized platforms for fatty acid trafficking and metabolism [24] [25]. These contact sites are dynamically regulated by metabolic state and facilitate the directional transfer of fatty acids to support various cellular processes [24]. During periods of nutrient depletion, lipid droplets enriched with diacylglycerols localize to nuclear-vacuole junctions in yeast, where they function as metabolic platforms for spatially organized acyl chain metabolism [24].

Allosteric Activation Mechanisms of Protein Kinase C Isoforms

1,2-Dipalmitoyl-rac-glycerol functions as a weak but specific activator of protein kinase C through distinct allosteric mechanisms that vary across isoform classes. The compound represents a saturated diacylglycerol analog that demonstrates differential activation profiles depending on the structural characteristics of individual protein kinase C isoforms.

Conventional Protein Kinase C Isoforms

Conventional protein kinase C isoforms exhibit a two-step allosteric activation mechanism when exposed to 1,2-dipalmitoyl-rac-glycerol. The initial step involves calcium-dependent membrane translocation through the C2 domain, followed by diacylglycerol binding to the C1A and C1B domains. Crystal structural analysis reveals that the C1B domain clamps the NFD helix in a low-activity conformation, which undergoes conformational change upon membrane binding and diacylglycerol interaction.

Research demonstrates that protein kinase C alpha exhibits approximately 2-fold activation at 2 millimolar percent 1,2-dipalmitoyl-rac-glycerol, with maximum activation reaching 7-fold at higher concentrations. However, the compound shows reduced effectiveness compared to unsaturated diacylglycerol species, particularly those containing polyunsaturated fatty acids at the sn-2 position. The reduced activation capacity stems from the sequestration of saturated diacylglycerols into gel domains within membrane bilayers, where they form complexes with phospholipids and become less available for protein kinase C interaction.

Novel Protein Kinase C Isoforms

Novel protein kinase C isoforms demonstrate calcium-independent activation mechanisms that rely primarily on diacylglycerol binding through their C1 domains. These isoforms exhibit variable sensitivity to 1,2-dipalmitoyl-rac-glycerol, with protein kinase C theta showing the strongest response among novel isoforms, achieving greater than 12-fold activation. Protein kinase C delta and epsilon display moderate sensitivity, requiring higher concentrations of the compound for optimal activation.

The allosteric mechanism involves direct diacylglycerol-mediated membrane translocation without the calcium-binding step characteristic of conventional isoforms. The C2-like domain in novel protein kinase C isoforms lacks calcium-coordinating residues, enabling calcium-independent membrane association driven solely by diacylglycerol availability.

Atypical Protein Kinase C Isoforms

Atypical protein kinase C isoforms utilize alternative allosteric regulatory mechanisms that operate independently of both calcium and diacylglycerol. These isoforms employ PIF-pocket mediated allosteric regulation, where the C1 domain functions as an allosteric inhibitor rather than a membrane-targeting module. Research indicates that the C1 domain of atypical protein kinase C zeta allosterically inhibits kinase activity through communication with the PIF-pocket binding site.

Structural Determinants of Allosteric Activation

The differential response to 1,2-dipalmitoyl-rac-glycerol across protein kinase C isoforms relates to specific structural features within their regulatory domains. The pseudosubstrate domain maintains enzyme inactivity in the cytosolic state, while membrane-targeting modules control subcellular localization and activation. Conventional isoforms require coordinated binding of calcium and diacylglycerol to achieve full activation, whereas novel isoforms depend primarily on diacylglycerol availability and membrane translocation.

Activation loop phosphorylation by 3-phosphoinositide-dependent protein kinase-1 represents a prerequisite for all protein kinase C isoforms, occurring at conserved threonine and serine residues within the catalytic domain. This phosphorylation increases latent catalytic activity without bypassing the requirement for allosteric activators.

Coordination With Phospholipase C-Dependent Second Messenger Systems

1,2-Dipalmitoyl-rac-glycerol integrates with phospholipase C-dependent signaling pathways through complex regulatory networks that coordinate diacylglycerol and inositol trisphosphate production. Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate both membrane-bound diacylglycerol and soluble inositol trisphosphate, establishing the foundation for coordinated second messenger signaling.

Phospholipase C Isoform Specificity

Different phospholipase C isoforms exhibit distinct regulatory mechanisms and second messenger production efficiencies that influence 1,2-dipalmitoyl-rac-glycerol signaling pathways. Phospholipase C beta isoforms respond to G protein-coupled receptor activation through Gαq/11 subunits and demonstrate high efficiency in diacylglycerol and inositol trisphosphate production. Phospholipase C gamma isoforms require receptor tyrosine kinase-mediated phosphorylation for activation and exhibit moderate second messenger production efficiency.

Research reveals that phospholipase C beta 3 undergoes inhibitory phosphorylation at serine 1105 by both protein kinase A and protein kinase C, creating negative feedback regulation within the signaling network. This phosphorylation completely abolishes Gαq-stimulated phospholipase C beta 3 activity while maintaining Gβγ-stimulated responses through alternative mechanisms.

Second Messenger System Integration

The coordination between 1,2-dipalmitoyl-rac-glycerol and phospholipase C-dependent systems involves sophisticated regulatory mechanisms that ensure appropriate signal amplitude and duration. Diacylglycerol remains membrane-associated to activate protein kinase C, while inositol trisphosphate diffuses through the cytoplasm to release calcium from endoplasmic reticulum stores. This spatial organization enables concurrent activation of calcium-dependent and diacylglycerol-dependent signaling pathways.

Experimental evidence demonstrates that diacylglycerol analogs, including 1,2-dipalmitoyl-rac-glycerol derivatives, can enhance phospholipase C activity through positive feedback mechanisms. The compound 1-oleoyl-2-acyl-sn-glycerol induces calcium oscillations independently of protein kinase C activity by stimulating inositol trisphosphate production through phospholipase C activation. This finding suggests that diacylglycerols function not only as protein kinase C activators but also as phospholipase C modulators.

Membrane Compartmentalization Effects

Subcellular compartmentalization plays a critical role in coordinating 1,2-dipalmitoyl-rac-glycerol signaling with phospholipase C-dependent pathways. Different membrane compartments exhibit distinct phospholipase C activities and diacylglycerol production patterns. Plasma membrane-localized phospholipase C beta isoforms generate rapid, transient diacylglycerol signals, while Golgi-associated activities produce sustained diacylglycerol elevation.

Research demonstrates that calcium serves as a critical mediator linking plasma membrane receptor signals to diacylglycerol production at Golgi membranes. Calcium elevation following inositol trisphosphate-induced endoplasmic reticulum release triggers diacylglycerol accumulation at intracellular membranes, allowing sustained protein kinase C activation at Golgi compartments.

Regulatory Feedback Mechanisms

Phospholipase C-dependent second messenger systems incorporate multiple feedback regulatory mechanisms that modulate 1,2-dipalmitoyl-rac-glycerol signaling effectiveness. Protein kinase C activation leads to phosphorylation of phospholipase C isoforms, generally resulting in enzyme inhibition and signal termination. This negative feedback prevents excessive diacylglycerol accumulation and maintains appropriate signaling dynamics.

Diacylglycerol kinase activity provides an additional regulatory mechanism by phosphorylating diacylglycerol to produce phosphatidic acid, effectively terminating diacylglycerol-mediated signaling. This enzymatic conversion represents a critical control point that determines the duration and magnitude of protein kinase C activation. Different diacylglycerol kinase isoforms exhibit varying substrate specificities, with diacylglycerol kinase epsilon showing preference for 1-stearoyl-2-arachidonoyl-glycerol over other diacylglycerol species.

Crosstalk Between Diacylglycerol and Calcium-Dependent Signaling Networks

The interaction between 1,2-dipalmitoyl-rac-glycerol and calcium-dependent signaling networks represents a fundamental mechanism for cellular signal integration and amplification. This crosstalk occurs through multiple molecular pathways that coordinate diacylglycerol and calcium signals to produce sophisticated cellular responses.

CalDAG-GEFI Mediated Integration

CalDAG-GEFI emerges as a critical integrator molecule that responds to both calcium and diacylglycerol signals through distinct structural domains. This protein contains calcium-binding EF-hand domains and diacylglycerol-binding C1 domains, enabling simultaneous sensing of both second messengers. Research demonstrates that CalDAG-GEFI activation occurs preferentially over protein kinase C in response to phospholipase C activation, establishing an alternative pathway for diacylglycerol signaling.

CalDAG-GEFI mediates rapid integrin activation through Rap1 guanosine triphosphatase signaling, occurring within seconds of calcium and diacylglycerol elevation. This pathway operates independently of protein kinase C activation and demonstrates faster kinetics than traditional protein kinase C-dependent responses. The differential activation kinetics suggest that CalDAG-GEFI functions as a primary calcium and diacylglycerol sensor, while protein kinase C provides sustained signaling responses.

Calcium-Enhanced Diacylglycerol Production

Calcium elevation significantly enhances diacylglycerol production at intracellular membrane compartments through mechanisms that extend beyond phospholipase C activation. Experimental evidence shows that calcium is both necessary and sufficient to elevate diacylglycerol levels at Golgi membranes, independent of plasma membrane phospholipase C activity. Calcium treatment with thapsigargin induces robust diacylglycerol production at Golgi compartments, while calcium chelation prevents stimulus-induced diacylglycerol accumulation.

This calcium-mediated diacylglycerol production enables spatial separation of signaling events, with rapid calcium-dependent responses occurring at plasma membranes and sustained diacylglycerol-dependent activation developing at intracellular membranes. The temporal and spatial coordination allows single extracellular stimuli to generate complex, multi-phasic cellular responses.

Protein Kinase C Calcium Sensitivity Modulation

1,2-Dipalmitoyl-rac-glycerol significantly modulates calcium sensitivity of conventional protein kinase C isoforms through allosteric mechanisms. Research demonstrates that diacylglycerol binding decreases the calcium requirement for protein kinase C activation from approximately 100 micromolar to micromolar concentrations. This calcium sensitization occurs specifically with diacylglycerols containing unsaturated fatty acids, while saturated species like 1,2-dipalmitoyl-rac-glycerol show reduced effectiveness.

The mechanism involves cooperative binding between calcium and diacylglycerol that increases apparent phospholipid affinity and promotes membrane association. Diacylglycerol binding exposes phosphatidylserine binding sites on protein kinase C, facilitating the conformational changes necessary for catalytic activation. This cooperative interaction explains the synergistic effects observed when calcium and diacylglycerol signals occur simultaneously.

Oscillatory Signaling Dynamics

The crosstalk between diacylglycerol and calcium signaling generates complex oscillatory dynamics that encode temporal information within cellular responses. Mathematical modeling reveals that mutually inhibitory interactions between calcium and cyclic adenosine monophosphate pathways can increase the range of stimulus concentrations producing oscillatory responses. When diacylglycerol-mediated pathways participate in these networks, they can generate bursting oscillations and period-doubling bifurcations that create sophisticated temporal signaling patterns.

Experimental studies demonstrate that diacylglycerol analogs can induce calcium oscillations through phospholipase C activation, creating positive feedback loops that amplify calcium signaling. These oscillations occur independently of protein kinase C activity but require extracellular calcium influx and phospholipase C function. The oscillatory patterns vary depending on diacylglycerol structure and concentration, suggesting that different diacylglycerol species can encode distinct temporal signatures.

Spatial Organization of Signaling Networks

The spatial organization of calcium and diacylglycerol signaling networks determines the specificity and efficiency of signal crosstalk. Protein kinase C isoforms exhibit distinct subcellular localization patterns that influence their responsiveness to calcium and diacylglycerol signals. Conventional protein kinase C alpha and epsilon accumulate selectively at cell-cell contacts following stimulation, while protein kinase C beta 1 and delta translocate to the entire plasma membrane.

This spatial segregation creates signaling microdomains where specific protein kinase C isoforms respond to localized calcium and diacylglycerol signals. The compartmentalization allows cells to generate isoform-specific responses from common second messenger signals, increasing the information content and specificity of cellular signaling networks. Membrane composition, particularly phosphatidylinositol 4,5-bisphosphate content, influences protein kinase C localization and calcium sensitivity.

Metabolic Integration

The crosstalk between diacylglycerol and calcium signaling extends to metabolic regulation through protein kinase C-mediated phosphorylation cascades. Research demonstrates that muscle diacylglycerol content correlates temporally with protein kinase C theta activation and insulin resistance development. Specific diacylglycerol species containing palmitic, stearic, oleic, linoleic, and arachidonic acids show the strongest associations with protein kinase C activation and metabolic dysfunction.

This metabolic integration suggests that 1,2-dipalmitoyl-rac-glycerol and related saturated diacylglycerols may influence cellular metabolism through protein kinase C-dependent mechanisms. The temporal correlation between diacylglycerol accumulation and protein kinase C activation precedes metabolic impairment, indicating a causal relationship between lipid signaling and cellular dysfunction.

Data Tables

| PKC Isoform | Isoform Class | DG Sensitivity (2 mmol%) | Maximum Fold Activation | Preferred DG Species | Activation Loop Requirements |

|---|---|---|---|---|---|

| PKCα | Conventional | High | 7-fold | 16:0/16:0-DG at low conc. | PDK1 phosphorylation |

| PKCβII | Conventional | High | 4-fold | No preference | PDK1 phosphorylation |

| PKCγ | Conventional | High | 6-fold | 18:0/22:6-DG at low conc. | PDK1 phosphorylation |

| PKCδ | Novel | Low | 5.5-fold | 18:0/22:6-DG at medium conc. | PDK1 phosphorylation |

| PKCε | Novel | Low | 4-fold | 18:0/22:6-DG at high conc. | PDK1 phosphorylation |

| PKCη | Novel | None | None | N/A | PDK1 phosphorylation |

| PKCθ | Novel | High | >12-fold | 18:0/22:6-DG at low conc. | PDK1 phosphorylation |

| PKC Class | Required Cofactors | C1 Domain Structure | C2 Domain Function | Allosteric Mechanism | NFD Motif Regulation | Representative Isoforms |

|---|---|---|---|---|---|---|

| Conventional (cPKC) | Ca²⁺ + DAG + PS | C1A/C1B tandem | Ca²⁺-dependent membrane binding | Two-step: Ca²⁺ binding → membrane translocation → DAG activation | C1B domain clamps NFD helix in low activity state | α, βI, βII, γ |

| Novel (nPKC) | DAG + PS | C1A/C1B tandem | Ca²⁺-independent | Single-step: DAG-dependent membrane translocation | Direct DAG-mediated activation | δ, ε, η, θ |

| Atypical (aPKC) | PS + protein interactions | Atypical C1 domain | Absent or non-functional | PIF-pocket mediated allosteric regulation | Alternative regulatory mechanisms | ζ, ι/λ |

| PLC Isoform | Activating Signals | Regulatory Phosphorylation | DAG Production Efficiency | IP₃ Production Efficiency | Subcellular Localization |

|---|---|---|---|---|---|

| PLCβ1 | Gαq/11 subunits | PKC-mediated inhibition | High | High | Plasma membrane |

| PLCβ2 | Gαq/11 subunits | PKC-mediated inhibition | High | High | Plasma membrane |

| PLCβ3 | Gαq/11 + Gβγ subunits | PKC/PKA Ser1105 inhibition | High | High | Plasma membrane/Golgi |

| PLCβ4 | Gαq/11 subunits | PKC-mediated inhibition | High | High | Plasma membrane |

| PLCγ1 | RTK phosphorylation | Tyr771/783/1245 activation | Moderate | Moderate | Plasma membrane/cytosol |

| PLCγ2 | RTK phosphorylation | Tyr771/783/1245 activation | Moderate | Moderate | Plasma membrane/cytosol |

| PLCδ1 | Ca²⁺ | Limited regulation | Low | Low | Cytosol |

| PLCδ3 | Ca²⁺ | Limited regulation | Low | Low | Cytosol |

| PLCδ4 | Ca²⁺ | Limited regulation | Low | Low | Cytosol |

| PLCε1 | Gα12/13 + Ras | Complex regulation | Moderate | Moderate | Perinuclear region |

| Signaling Component | Ca²⁺ Dependence | DAG Dependence | Functional Outcome | Kinetic Properties | Spatial Organization | Cross-regulation |

|---|---|---|---|---|---|---|

| CalDAG-GEFI | High (EF-hand domains) | High (C1 domain) | Rap1 activation → integrin signaling | Fast activation (seconds) | Membrane microdomains | PKC-independent pathway |

| Conventional PKC | High (C2 domain) | High (C1A/C1B) | Substrate phosphorylation | Biphasic (fast + sustained) | Plasma membrane/Golgi | Ca²⁺-dependent enhancement |

| Novel PKC | Low/None | High (C1A/C1B) | Substrate phosphorylation | Sustained activation | Plasma membrane/organelles | DAG-selective activation |

| IP₃ Receptors | High (ligand-gated) | None | Ca²⁺ release from ER | Rapid (milliseconds) | ER membrane | Ca²⁺-induced Ca²⁺ release |

| Store-Operated Calcium Entry | High (STIM1-Orai1) | None | Sustained Ca²⁺ influx | Slow sustained | Plasma membrane | Capacitative entry |

| Diacylglycerol Kinase | Variable by isoform | High (substrate) | DAG termination → PA production | Rapid termination | Multiple compartments | Negative feedback on DAG |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

30334-71-5